Delafloxacin-d5
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Overview
Description
Delafloxacin-d5 is a deuterated form of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is primarily used to treat acute bacterial skin and skin structure infections caused by a variety of Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin renders it a weak acid, resulting in increased potency in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delafloxacin-d5 involves the incorporation of deuterium atoms into the delafloxacin molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Delafloxacin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Delafloxacin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of delafloxacin.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on the biological activity of delafloxacin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of delafloxacin in treating bacterial infections.
Industry: Applied in the pharmaceutical industry for the development of new antibiotics and the study of drug resistance mechanisms.
Mechanism of Action
Delafloxacin-d5 exerts its effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, transcription, and repair. By preventing the relaxation of positive supercoils introduced during the elongation process, this compound interferes with bacterial DNA replication, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Ciprofloxacin: A widely used fluoroquinolone with strong activity against Gram-negative bacteria.
Uniqueness of Delafloxacin-d5
This compound is unique due to its increased potency in acidic environments and its balanced inhibition of both DNA topoisomerase IV and DNA gyrase . This balanced inhibition results in a lower frequency of spontaneous mutations and reduced potential for resistance development compared to other fluoroquinolones .
Properties
Molecular Formula |
C18H12ClF3N4O4 |
---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-4-oxo-7-(2,2,3,4,4-pentadeuterio-3-hydroxyazetidin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)/i3D2,4D2,6D |
InChI Key |
DYDCPNMLZGFQTM-JMFBVLFLSA-N |
Isomeric SMILES |
[2H]C1(C(C(N1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)([2H])[2H])([2H])O)[2H] |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Origin of Product |
United States |
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